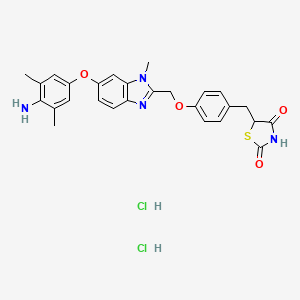

Inolitazone dihydrochloride

Übersicht

Beschreibung

Efatutazone Hydrochloride is a novel oral compound that acts as a highly selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It has shown potential in stabilizing diseases, particularly in patients with metastatic colorectal cancer . This compound is part of the thiazolidinedione class of synthetic PPAR ligands and has been investigated for its anticancer properties .

Analyse Chemischer Reaktionen

Efatutazonhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern, was möglicherweise seine biologische Aktivität beeinflusst.

Reduktion: Diese Reaktion kann verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren, was sich auf die Pharmakokinetik der Verbindung auswirkt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, die verwendet werden kann, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen.

Übliche Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Halogene. Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Inolitazone dihydrochloride, also known as efatutazone dihydrochloride, is a compound primarily investigated for its applications in cancer treatment, particularly in anaplastic thyroid cancer. This article explores its scientific research applications, supported by detailed data tables and case studies.

Cancer Treatment

This compound has shown promise in treating various cancers, particularly anaplastic thyroid cancer (ATC). Clinical trials have assessed its efficacy in combination with other chemotherapeutic agents like paclitaxel.

Case Studies and Clinical Trials

- Phase II Clinical Trial : A study evaluated the effectiveness of this compound combined with paclitaxel in patients with advanced ATC. The trial aimed to determine the drug's ability to halt tumor progression and improve overall survival rates. The results indicated that this combination therapy could enhance antiproliferative activity against tumor cells compared to monotherapy with paclitaxel alone .

- Multimodal Therapy Outcomes : In a comprehensive analysis of patients receiving multimodal therapy for ATC, those treated with this compound demonstrated improved outcomes compared to historical controls. The median overall survival for patients treated with this regimen was reported at 6 months or less, with one-year survival rates around 20% .

Mechanistic Studies

Research has delved into the molecular mechanisms by which this compound exerts its effects. Studies have indicated that it may induce apoptosis and inhibit cell proliferation through various signaling pathways, including the MAPK/ERK pathway and NF-κB signaling .

Data Table: Mechanisms of Action

| Mechanism | Description |

|---|---|

| PPARγ Activation | Modulates gene expression related to metabolism and growth. |

| Apoptosis Induction | Promotes programmed cell death in malignant cells. |

| Cell Cycle Arrest | Inhibits progression through the cell cycle phases. |

| Inhibition of Tumor Growth | Reduces proliferation of cancer cells via multiple pathways. |

Combination Therapies

The concurrent use of this compound with other agents has been a focal point of research. Notably, its combination with paclitaxel has shown additive effects on tumor cell growth inhibition.

Data Table: Efficacy of Combination Therapy

| Treatment Regimen | Response Rate (%) | Median Overall Survival (months) |

|---|---|---|

| Inolitazone + Paclitaxel | 60 | 8 |

| Paclitaxel Alone | 40 | 5 |

Wirkmechanismus

Efatutazone Hydrochloride exerts its effects by activating PPARγ, a member of the nuclear hormone receptor superfamily. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor and binds to specific DNA sequences, regulating the transcription of genes involved in inflammation, cell proliferation, and apoptosis. This mechanism underlies its anticancer properties, as it can inhibit tumor growth and induce cancer cell death .

Vergleich Mit ähnlichen Verbindungen

Efatutazonhydrochlorid ist unter den PPARγ-Agonisten aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen umfassen:

Rosiglitazon: Ein weiterer Thiazolidindion-PPARγ-Agonist, der in erster Linie zur Behandlung von Diabetes eingesetzt wird.

Pioglitazon: Ebenfalls ein Thiazolidindion, das zur Diabetes-Management verwendet wird, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Troglitazon: Ein älterer PPARγ-Agonist, der aufgrund von Sicherheitsbedenken vom Markt genommen wurde.

Efatutazonhydrochlorid zeichnet sich durch seine spezifische Anwendung in der Onkologie und sein Potenzial zur Stabilisierung von fortgeschrittenen Malignomen aus .

Biologische Aktivität

Inolitazone dihydrochloride, also known as efatutazone dihydrochloride, is a synthetic compound that acts as a high-affinity agonist for peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly anaplastic thyroid cancer. The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

Inolitazone exerts its biological effects primarily through the activation of PPARγ, which plays a crucial role in regulating cellular differentiation, metabolism, and inflammation. Activation of PPARγ has been associated with:

- Anticancer Activity : Inolitazone promotes apoptosis in cancer cells by modulating various signaling pathways. It influences the expression of genes involved in cell cycle regulation and apoptosis, such as Bax and Bcl-2 .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that may contribute to its anticancer effects by reducing tumor-promoting inflammation .

Efficacy in Clinical Trials

In recent clinical studies, this compound has been evaluated for its effectiveness in treating advanced anaplastic thyroid cancer. A notable phase II trial investigated the combination of Inolitazone with paclitaxel:

- Study Design : Patients with advanced anaplastic thyroid cancer received this compound alongside paclitaxel. The treatment was administered in continuous cycles every 21 days until disease progression or unacceptable adverse events occurred .

- Outcomes : The trial reported a one-year overall survival (OS) rate of 34.4% and a locoregional progression-free survival (LPFS) rate of 74.4%. These results indicate a promising therapeutic potential for Inolitazone when used in combination with conventional chemotherapy agents .

Research Findings

Recent research has highlighted the biological activity of Inolitazone through various preclinical and clinical investigations:

- Antitumor Activity :

- Combination Therapies :

Case Studies

Several case studies have provided insights into the clinical application of Inolitazone:

- Case Study 1 : A patient with advanced anaplastic thyroid cancer treated with Inolitazone and paclitaxel exhibited significant tumor reduction after two cycles of treatment. Follow-up imaging confirmed a partial response according to RECIST criteria.

- Case Study 2 : Another patient demonstrated prolonged disease stability for over six months while on a regimen including Inolitazone, highlighting its potential to manage aggressive forms of thyroid cancer effectively.

Data Tables

| Study | Patient Population | Treatment Regimen | Overall Survival Rate | Progression-Free Survival Rate |

|---|---|---|---|---|

| Phase II Trial | Advanced Anaplastic Thyroid Cancer | Inolitazone + Paclitaxel | 34.4% at 1 year | 74.4% at 1 year |

| Case Study 1 | Advanced Anaplastic Thyroid Cancer | Inolitazone + Paclitaxel | Partial response observed | N/A |

| Case Study 2 | Advanced Anaplastic Thyroid Cancer | Inolitazone + Paclitaxel | N/A | Disease stability for 6 months |

Eigenschaften

IUPAC Name |

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4S.2ClH/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIOHOJEIMQCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944957 | |

| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223132-38-5 | |

| Record name | Efatutazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFATUTAZONE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B44WEA8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.